2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile 2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 919744-08-4
VCID: VC7045296
InChI: InChI=1S/C11H7N3O3/c12-4-3-10-13-11(14-17-10)7-1-2-8-9(5-7)16-6-15-8/h1-2,5H,3,6H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC#N
Molecular Formula: C11H7N3O3
Molecular Weight: 229.195

2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile

CAS No.: 919744-08-4

Cat. No.: VC7045296

Molecular Formula: C11H7N3O3

Molecular Weight: 229.195

* For research use only. Not for human or veterinary use.

2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile - 919744-08-4

Specification

CAS No. 919744-08-4
Molecular Formula C11H7N3O3
Molecular Weight 229.195
IUPAC Name 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile
Standard InChI InChI=1S/C11H7N3O3/c12-4-3-10-13-11(14-17-10)7-1-2-8-9(5-7)16-6-15-8/h1-2,5H,3,6H2
Standard InChI Key CFNWRKAXKRJKSM-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC#N

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-(3-(Benzo[d] dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile, reflects its three-core components:

  • Benzo[d] dioxol-5-yl: A fused bicyclic system comprising a benzene ring fused to a 1,3-dioxole ring, providing electron-rich aromaticity and metabolic stability .

  • 1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for its bioisosteric equivalence to ester and amide groups in drug design.

  • Acetonitrile: A nitrile group (–C≡N) that enhances molecular polarity and serves as a precursor for further functionalization .

Molecular Formula: C₁₁H₇N₃O₃
Molecular Weight: 241.20 g/mol
Key Structural Attributes:

  • The benzo[d] dioxole moiety is substituted at the 5-position, directing electronic effects toward the oxadiazole ring.

  • The oxadiazole’s 3-position links to the benzo[d] dioxole, while its 5-position connects to the acetonitrile group, creating a planar, conjugated system.

Synthetic Methodologies

General Synthesis of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For analogs of the target compound, the following steps are hypothesized :

Step 1: Formation of Amidoxime
Reaction of a benzo[d] dioxole-5-carboxylic acid derivative with hydroxylamine yields the corresponding amidoxime:
R–COOH + NH2OHR–C(=N–OH)–NH2\text{R–COOH + NH}_2\text{OH} \rightarrow \text{R–C(=N–OH)–NH}_2

Step 2: Cyclization with Acetonitrile Derivative
The amidoxime reacts with a cyanoacetamide or malononitrile derivative under basic conditions to form the 1,2,4-oxadiazole ring:
R–C(=N–OH)–NH2+NC–CH2XR–Oxadiazole–CH2CN\text{R–C(=N–OH)–NH}_2 + \text{NC–CH}_2–X \rightarrow \text{R–Oxadiazole–CH}_2\text{CN}

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or acetonitrile .

  • Catalysts: Potassium carbonate or cesium fluoride .

  • Temperature: 80–120°C for 4–12 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (400 MHz, DMSO-d₆) peaks:

  • δ 6.85–7.20 (m, 3H): Aromatic protons from benzo[d] dioxole.

  • δ 5.10 (s, 2H): Methylene protons of the dioxole ring.

  • δ 4.30 (s, 2H): Acetonitrile’s CH₂ group.

¹³C NMR would confirm the nitrile carbon at δ ~115 ppm and oxadiazole carbons at δ 160–170 ppm .

High-Resolution Mass Spectrometry (HRMS)

Expected molecular ion: [M+H]⁺ at m/z 242.0664 (calculated for C₁₁H₈N₃O₃).

Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility (logP ~2.5)
Melting PointEstimated 180–190°C
StabilityStable under inert conditions

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